![molecular formula C29H37N5O3 B14781188 (S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one CAS No. 877130-29-5](/img/structure/B14781188.png)
(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyranone core, followed by the introduction of the cyclopentyl and pyridinyl groups. The final steps involve the addition of the triazolopyrimidine moiety and the hydroxyl group. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to improve efficiency and reproducibility.
化学反应分析
Types of Reactions
(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The pyranone ring can be reduced to a dihydropyran.
Substitution: The pyridinyl and triazolopyrimidine groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the pyranone ring would produce a dihydropyran derivative.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying biochemical pathways.
Medicine: The compound’s potential bioactivity could make it a candidate for drug development, particularly in the areas of anti-cancer or anti-inflammatory therapies.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of (S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s multiple functional groups allow it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can alter the conformation and activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pyranone derivatives, triazolopyrimidine derivatives, and compounds with similar functional groups, such as:
- **(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
- **this compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure may confer specific biological activities or chemical reactivity that are not observed in other compounds.
属性
CAS 编号 |
877130-29-5 |
|---|---|
分子式 |
C29H37N5O3 |
分子量 |
503.6 g/mol |
IUPAC 名称 |
(2S)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one |
InChI |
InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m0/s1 |
InChI 键 |
SLVAPEZTBDBAPI-LJAQVGFWSA-N |
手性 SMILES |
CCC1=CC(=CC(=N1)CC)CC[C@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 |
规范 SMILES |
CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


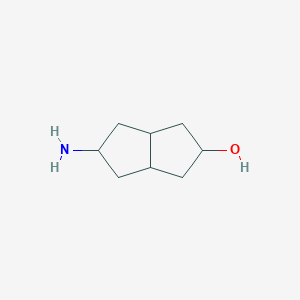
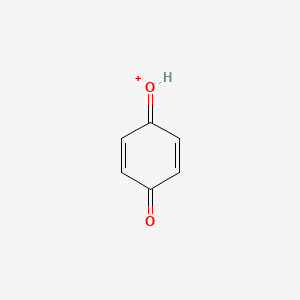
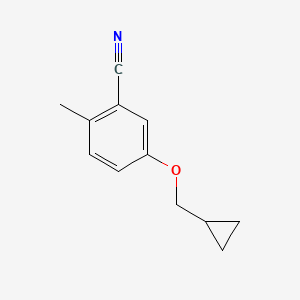

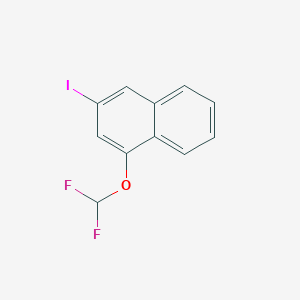
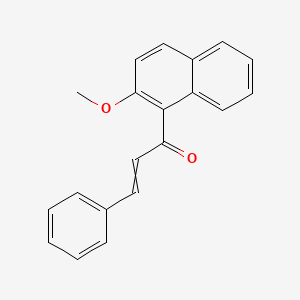
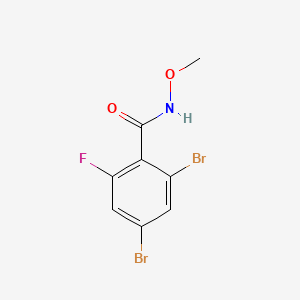
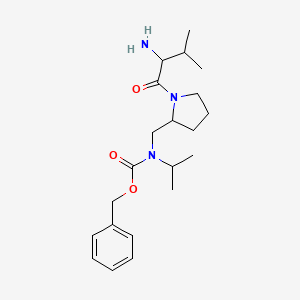
![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)
![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
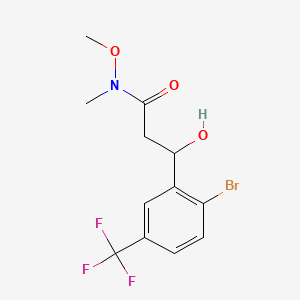
![Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)

